8-Hydroxy-2-dipropylaminotetralin hydrobromide is synthesized from 2-amino tetralin derivatives and is commercially available from suppliers such as Sigma-Aldrich and Tocris Bioscience. Its chemical formula is , and it has a molecular weight of approximately 324.29 g/mol . The compound is classified as a psychoactive drug due to its interaction with serotonin receptors, making it significant in neuroscience and pharmacology .
The synthesis of 8-hydroxy-2-dipropylaminotetralin hydrobromide typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis.
The molecular structure of 8-hydroxy-2-dipropylaminotetralin hydrobromide features:
The stereochemistry plays a significant role in its biological activity, with specific enantiomers exhibiting different affinities for serotonin receptors. Crystallographic studies have provided insight into its three-dimensional conformation, which is essential for understanding its interaction with biological targets .
8-Hydroxy-2-dipropylaminotetralin hydrobromide participates in various chemical reactions:
These reactions are critical for determining its pharmacokinetics and pharmacodynamics.
The mechanism of action of 8-hydroxy-2-dipropylaminotetralin hydrobromide involves:
Research indicates that doses as low as 0.1 mg/kg can significantly affect sleep patterns in animal models, highlighting its potency .
The physical and chemical properties of 8-hydroxy-2-dipropylaminotetralin hydrobromide include:
These properties are essential for formulation development in pharmaceutical applications .
8-Hydroxy-2-dipropylaminotetralin hydrobromide has several scientific applications:
The synthesis of (±)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT HBr) in the early 1980s marked a transformative advance in serotonin (5-HT) receptor research. Prior to its discovery, pharmacological tools to probe 5-HT receptor subtypes were non-selective and limited in utility. 8-OH-DPAT emerged from systematic efforts to develop tetralin derivatives with high specificity for serotonin receptors, particularly the poorly characterized 5-HT1 class. Radioligand binding studies quickly identified 8-OH-DPAT as a high-affinity ligand for the 5-HT1A subtype, with negligible binding to 5-HT1B, 5-HT1C, or dopaminergic receptors. This selectivity was pivotal in distinguishing 5-HT1A as a functionally independent entity within the broader 5-HT receptor family [4] [8].
The compound’s in vivo effects further validated its specificity. Systemic administration in rats reduced hippocampal serotonin synthesis and release, confirming actions at presynaptic autoreceptors. This contrasted sharply with non-selective agonists like quipazine, which affected multiple 5-HT pathways. By the late 1980s, 8-OH-DPAT HBr had become the standard reference agonist for 5-HT1A research, enabling critical investigations into serotonin’s roles in thermoregulation, anxiety, and depression [1] [6].
Table 1: Key Binding Affinities of 8-OH-DPAT HBr
Receptor Subtype | Affinity (pKi) | Selectivity vs. Other 5-HT Receptors |
---|---|---|
5-HT1A | 8.5–9.2 | >100-fold over 5-HT1B/5-HT1D |
5-HT7 | 6.6 | Moderate affinity |
Dopamine D2 | <5.0 | Negligible interaction |
8-OH-DPAT HBr enabled the first comprehensive characterization of 5-HT1A receptor functionality across physiological systems. Its effects were categorized into three core paradigms:
Crucially, 8-OH-DPAT helped discriminate 5-HT1A-specific effects from those mediated by other receptors. For example, its hypothermic response was distinct from 5-HT2-mediated head-twitch responses, reinforcing subtype-specific functional roles [5].
The resolution of 8-OH-DPAT’s enantiomers in the late 1980s yielded foundational insights into 5-HT1A agonist efficacy. The (R)-enantiomer exhibited 20–50-fold greater potency than the (S)-form in behavioral and biochemical assays, establishing stereoselectivity as a hallmark of 5-HT1A receptor interactions [10]. Comparative studies revealed 8-OH-DPAT’s role as a full agonist at:
However, its efficacy varied by tissue and signaling pathway. In rat hippocampal membranes, 8-OH-DPAT potently inhibited forskolin-stimulated cAMP accumulation (EC50 = 2 nM), confirming full agonism of Gi/o-coupled signaling. Conversely, in cortical neurons, it showed partial agonism for potassium channel activation, highlighting context-dependent efficacy [4] [8].
Table 2: Functional Agonist Efficacy of 8-OH-DPAT Enantiomers
Functional Assay | (R)-Enantiomer Efficacy | (S)-Enantiomer Efficacy |
---|---|---|
5-HT Synthesis Inhibition | Full agonist (EC50 = 0.1 µM) | Weak partial agonist |
cAMP Reduction (Hippocampus) | Full agonist (EC50 = 2 nM) | Inactive |
Hypothermia | Full agonist | Antagonist |
The compound’s complex pharmacological profile was further elucidated through chronic administration studies. Daily 8-OH-DPAT pretreatment (1 mg/kg) desensitized postsynaptic receptors mediating "5-HT syndrome" within 24 hours, while presynaptic autoreceptors remained responsive. Remarkably, hypothermia—also postsynaptically mediated—showed progressive attenuation, whereas autoreceptor-dependent hyperphagia was unchanged. These findings revealed pathway-specific tolerance, challenging simplistic "pre-vs-post" synaptic models of receptor adaptation [6] [9].
Additionally, 8-OH-DPAT uncovered "agonist-directed trafficking" at 5-HT1A receptors. It differentially activated G protein subtypes (e.g., Gi1 > Gi3) compared to other agonists like buspirone, proving that efficacy was not linear but effector-dependent—a paradigm shift in receptor pharmacology [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7